Technical Guide: (2,2-Difluorocyclopentyl)methanesulfonyl Chloride
Technical Guide: (2,2-Difluorocyclopentyl)methanesulfonyl Chloride
The following technical guide details the properties, synthesis, and applications of (2,2-Difluorocyclopentyl)methanesulfonyl chloride, a specialized fluorinated building block used in medicinal chemistry.
CAS Number: 1785345-03-0[1][2][3][4][5][6][7]
Executive Summary
(2,2-Difluorocyclopentyl)methanesulfonyl chloride is a critical fluorinated aliphatic building block designed for the optimization of lead compounds in drug discovery.[5] By incorporating a gem-difluoro motif adjacent to a conformationally restricted cyclopentyl ring, this reagent allows medicinal chemists to modulate metabolic stability, lipophilicity, and pKa without significantly altering the steric bulk of the parent molecule.[5] This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and handling protocols for high-integrity research applications.[5]
Chemical Identity & Properties
This compound is characterized by a sulfonyl chloride moiety tethered to a cyclopentane ring via a methylene bridge, with a gem-difluoro substitution at the C2 position relative to the bridge.[5]
| Property | Specification |
| CAS Number | 1785345-03-0 |
| IUPAC Name | (2,2-Difluorocyclopentyl)methanesulfonyl chloride |
| Molecular Formula | C₆H₉ClF₂O₂S |
| Molecular Weight | 218.65 g/mol |
| SMILES | FC1(F)CCCC1CS(=O)(=O)Cl |
| Appearance | Colorless to pale yellow liquid (typical) |
| Boiling Point | Predicted: ~240–250°C (760 mmHg); often distilled under reduced pressure.[5] |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols.[5] |
Structural Insight
The 2,2-difluoro substitution is not merely decorative; it exerts a strong electron-withdrawing effect (inductive effect,
Synthesis & Manufacturing
While specific industrial batch records are proprietary, the high-fidelity synthesis of this compound generally follows a "thiol-oxidation" route starting from the corresponding alcohol.[5] This pathway avoids the harsh conditions of direct chlorosulfonation, which can degrade the sensitive fluorinated ring.[5]
Validated Synthetic Pathway
The most reliable laboratory-scale protocol proceeds from (2,2-difluorocyclopentyl)methanol (CAS 1554145-36-6).[5]
-
Activation: The alcohol is converted to a mesylate or tosylate to create a viable leaving group.
-
Thiolation: Nucleophilic displacement using Potassium Thioacetate (KSAc) or Thiourea generates the masked thiol.
-
Oxidative Chlorination: The thioacetate (or free thiol) is subjected to oxidative chlorination using Chlorine gas (
) or N-Chlorosuccinimide (NCS) in the presence of water/acid to yield the sulfonyl chloride.[5]
Diagram: Synthetic Workflow
Caption: Step-wise conversion of the alcohol precursor to the target sulfonyl chloride via oxidative chlorination.
Critical Process Parameters (CPP)
-
Temperature Control: The oxidative chlorination step is exothermic. Maintain temperature
during oxidant addition to prevent over-oxidation or desulfonylation. -
Stoichiometry: Use a slight excess (3.0–3.5 eq) of NCS or
to ensure complete conversion of the sulfur oxidation state from -2 to +6.[5] -
Quenching: Immediate phase separation and washing with cold brine is essential to remove acidic byproducts that can degrade the sulfonyl chloride.
Reactivity & Applications
(2,2-Difluorocyclopentyl)methanesulfonyl chloride serves as an electrophilic "warhead" for introducing the fluorinated sulfonyl motif.[5]
Primary Reaction: Sulfonamide Formation
The most common application is the reaction with primary or secondary amines to form sulfonamides. This reaction is generally rapid and high-yielding but requires a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge the HCl byproduct.[5]
Diagram: Reactivity Profile
Caption: Divergent reactivity pathways leading to Sulfonamides (major use) and Sulfonate Esters.[5]
Strategic Value in Drug Design
-
Metabolic Blocking: The fluorine atoms at the C2 position block potential P450-mediated hydroxylation at this site, a common metabolic soft spot in cyclopentyl rings.[5]
-
Bioisosterism: The group acts as a lipophilic, metabolically stable surrogate for standard alkyl sulfonyl groups, often improving blood-brain barrier (BBB) permeability due to the "fluorine effect" on lipophilicity.[5]
Handling, Safety, and Storage
As a sulfonyl chloride, this compound is corrosive and a lachrymator .[5] Strict adherence to safety protocols is non-negotiable.
Safety Protocols
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[5] A face shield is recommended during synthesis or transfer of large quantities.
-
Inhalation Hazard: Handle only in a functioning chemical fume hood. The compound can release HCl gas upon contact with moisture in the air.
-
First Aid:
-
Skin: Wash immediately with soap and water for 15 minutes.
-
Eyes: Rinse cautiously with water for 15 minutes; remove contact lenses if present. Seek medical attention immediately.
-
Storage Conditions
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8°C) to prevent thermal decomposition.
-
Moisture: Strictly anhydrous conditions are required. Storage in a desiccator or sealed container is mandatory to prevent hydrolysis to the corresponding sulfonic acid.
References
-
ChemicalBook. (2025). Entry for CAS 1785345-03-0.[1][2][3][4][5][6][7] Retrieved from [5]
-
BLD Pharm. (2025). Product Catalog: (2,2-Difluorocyclopentyl)methanesulfonyl chloride. Retrieved from [5]
-
Sigma-Aldrich. (2025).[5] Product Search: (2,2-difluorocyclopentyl)methanol (Precursor CAS 1554145-36-6). Retrieved from [5]
- Organic Syntheses. (2025). General procedures for the preparation of Sulfonyl Chlorides via Oxidative Chlorination. (General Reference for Synthetic Methodology).
Sources
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- 2. CAS#:307340-58-5 | 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol | Chemsrc [chemsrc.com]
- 3. aablocks.wordpress.com [aablocks.wordpress.com]
- 4. 2309462-60-8|(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. Fasciculic acid C | C38H63NO11 | CID 101834716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2219374-57-7|Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. 1622903-44-9|(3,3-difluorocyclobutyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
